4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid
Description
4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid is a fluorinated heterocyclic compound featuring an oxazole ring substituted with a difluoromethyl group at position 4 and a carboxylic acid moiety at position 2. Its molecular formula is C₆H₃F₂NO₃, with a molecular weight of 191.1 g/mol (inferred from structural analogs in ). This compound is of interest in agrochemical and pharmaceutical research due to the electronic and steric effects imparted by the difluoromethyl group, which enhance metabolic stability and bioavailability .
Properties
Molecular Formula |
C5H3F2NO3 |
|---|---|
Molecular Weight |
163.08 g/mol |
IUPAC Name |
4-(difluoromethyl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C5H3F2NO3/c6-3(7)2-1-11-4(8-2)5(9)10/h1,3H,(H,9,10) |
InChI Key |
RNNCGVQWZXGNDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)C(=O)O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid typically involves the difluoromethylation of oxazole derivatives. One common method includes the use of difluorocarbene reagents, which react with oxazole precursors under controlled conditions to introduce the difluoromethyl group . Another approach involves the use of transition metal-catalyzed cross-coupling reactions, where difluoromethylated intermediates are coupled with oxazole derivatives .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce 4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid on a large scale .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated oxazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include difluoromethylated oxazole derivatives, alcohols, aldehydes, and substituted oxazole compounds .
Scientific Research Applications
4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The compound may also participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C6H4F2N2O3
- Molecular Weight : 163.08 g/mol
The difluoromethyl group enhances its reactivity and biological activity, making it suitable for various medicinal applications. The presence of both the carboxylic acid and oxazole functionalities contributes to its interaction with biological targets.
Synthesis
Several synthetic routes have been developed for the preparation of 4-(difluoromethyl)-1,3-oxazole-2-carboxylic acid. These methods typically involve the introduction of the difluoromethyl group into the oxazole ring followed by carboxylation.
Antimicrobial Activity
Research indicates that 4-(difluoromethyl)-1,3-oxazole-2-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated its effectiveness against:
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Escherichia coli
The compound's mechanism of action may involve interference with bacterial metabolic pathways or structural integrity.
Inhibition of Histone Deacetylases (HDACs)
A notable area of research involves the compound's potential as an HDAC inhibitor. HDACs play crucial roles in regulating gene expression and are implicated in cancer and neurodegenerative diseases. Studies have shown that derivatives containing difluoromethyl groups can selectively inhibit HDAC6 with high potency and selectivity:
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| DFMO Derivative 1 | <10 | >10-fold over other HDACs |
| Hydroxamate-based Inhibitor | 1000+ | Moderate |
The selective inhibition of HDAC6 suggests a therapeutic window for treating conditions like cancer without affecting other HDAC isoforms, which could lead to fewer side effects.
Antiproliferative Activity
In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicate that it can significantly reduce cell viability in:
- L1210 (murine leukemia cells)
- CEM (human T-lymphocyte cells)
- HeLa (human cervix carcinoma)
The IC50 values for these cell lines demonstrate a dose-dependent response, highlighting its potential as an anticancer agent.
Case Studies
- HDAC6 Inhibition Study : A recent study utilized X-ray crystallography to elucidate the binding mechanism of difluoromethyl derivatives to HDAC6. The findings revealed that these compounds form stable enzyme-inhibitor complexes, leading to prolonged inhibition of HDAC activity .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several oxazole derivatives against standard bacterial strains. The results indicated that 4-(difluoromethyl)-1,3-oxazole-2-carboxylic acid exhibited superior activity compared to traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
